molecular formula C24H17Cl2F3N4O2S B11078558 2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11078558
M. Wt: 553.4 g/mol
InChI Key: ZWJRSCPNMYQKNM-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C24H18ClF3N4OS , is a fascinating member of the triazole family. Its structure combines a 1,2,4-triazole ring with various aromatic substituents, resulting in intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:

The synthetic routes to prepare this compound involve sequential reactions

  • Formation of the Triazole Ring

    • The 1,2,4-triazole ring is typically synthesized via cyclization reactions, often involving hydrazine derivatives and carbonyl compounds.
    • In this case, the 2,4-dichlorophenyl and 2-methoxyphenyl groups are introduced during the cyclization step.
  • Sulfanylation

    • The sulfanyl group (–SH) is introduced using appropriate reagents.
    • The reaction conditions are carefully controlled to achieve high yield and selectivity.
  • Acetylation

    • The final step involves acetylating the nitrogen atom adjacent to the triazole ring.
    • The trifluoromethylphenyl group is incorporated during this step.

Industrial Production:

While industrial-scale production methods may vary, the principles remain consistent. Large-scale synthesis typically involves optimized reaction conditions, efficient purification, and safety considerations.

Chemical Reactions Analysis

This compound participates in various reactions:

    Oxidation and Reduction:

    Substitution Reactions:

Scientific Research Applications

This compound finds applications across disciplines:

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular components, signaling pathways, or enzymatic processes. Further studies are needed to elucidate its mode of action fully.

Comparison with Similar Compounds

While this compound stands out due to its unique combination of substituents, similar compounds include:

    2-{[4,5-Bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide: .

    2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: .

Properties

Molecular Formula

C24H17Cl2F3N4O2S

Molecular Weight

553.4 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C24H17Cl2F3N4O2S/c1-35-20-9-5-4-8-19(20)33-22(15-11-10-14(25)12-17(15)26)31-32-23(33)36-13-21(34)30-18-7-3-2-6-16(18)24(27,28)29/h2-12H,13H2,1H3,(H,30,34)

InChI Key

ZWJRSCPNMYQKNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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